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Compound of Interest

Compound Name: echinocandin B nucleus

Cat. No.: B15552914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical

characterization of the echinocandin B nucleus, a crucial starting material for the semi-

synthesis of potent antifungal drugs like anidulafungin. The methods outlined below utilize

High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear

Magnetic Resonance (NMR) spectroscopy to ensure the identity, purity, and structural integrity

of this key pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)
for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of the echinocandin B nucleus and

for monitoring the progress of the enzymatic deacylation of echinocandin B.[1] A reversed-

phase HPLC method is typically employed for this purpose.
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Parameter Method 1 Method 2

Column
Agilent Poroshell EC18 (4.6 x

150 mm, 2.7 µm)

C18 Hypersil (4.6 x 250 mm, 5

µm)

Mobile Phase
A: KH2PO4 bufferB:

Acetonitrile

Methanol:Acetonitrile:Water

(70:10:20, v/v/v)

Flow Rate 0.8 mL/min[1] 1.0 mL/min

Detection UV at 222 nm[1] UV at 222 nm

Column Temperature Not Specified 40 °C

Injection Volume Not Specified 20 µL

Retention Time ~6.75 min Not Specified

Experimental Protocol: HPLC Analysis
Objective: To determine the purity of the echinocandin B nucleus and quantify it in a sample

mixture.

Materials:

Echinocandin B nucleus sample

HPLC grade acetonitrile, methanol, and water

Potassium dihydrogen phosphate (KH2PO4)

HPLC system with a UV detector

Reversed-phase C18 column (e.g., Agilent Poroshell EC18 or equivalent)

0.2 µm syringe filters

Sample Preparation:

Accurately weigh a suitable amount of the echinocandin B nucleus sample.
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Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water

mixture) to a known concentration (e.g., 1 mg/mL).

Filter the sample solution through a 0.2 µm syringe filter before injection.

Chromatographic Conditions (based on Method 1):

Set up the HPLC system with the Agilent Poroshell EC18 column.

Prepare the mobile phases:

Mobile Phase A: Prepare a suitable potassium dihydrogen phosphate buffer (e.g., 20 mM,

pH adjusted as needed).

Mobile Phase B: HPLC grade acetonitrile.

Set a gradient elution program as required to achieve optimal separation from impurities and

the parent compound, echinocandin B. A typical gradient might start with a low percentage of

acetonitrile and gradually increase.

Set the flow rate to 0.8 mL/min.[1]

Set the UV detector to a wavelength of 222 nm.[1]

Inject the prepared sample onto the column and start the analysis.

Data Analysis:

Identify the peak corresponding to the echinocandin B nucleus based on its retention time,

which is significantly shorter than that of the lipophilic echinocandin B (retention time ~22.80

min under similar conditions).

Calculate the purity of the sample by determining the peak area of the echinocandin B
nucleus as a percentage of the total peak area.

For quantification, use a calibration curve generated from standard solutions of the

echinocandin B nucleus of known concentrations.
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Fig. 1: HPLC Workflow for Echinocandin B Nucleus Analysis.

Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a

powerful tool for the structural confirmation of the echinocandin B nucleus and the

characterization of its related impurities. Electrospray ionization (ESI) is a commonly used

ionization technique for these molecules.

Quantitative Data Summary
Ion Observed m/z Molecular Formula

[M+H]+ 798.3521 C34H52N7O15+

[M+Na]+ 820.40 C34H51N7O15Na+

Note: The exact mass of the neutral molecule is 797.3443 Da.

Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the molecular weight and elucidate the structure of the echinocandin B
nucleus through fragmentation analysis.

Materials:

Echinocandin B nucleus sample, prepared as for HPLC analysis.

LC-MS/MS system equipped with an electrospray ionization (ESI) source and a high-

resolution mass analyzer (e.g., Q-TOF).
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LC Conditions:

Use HPLC conditions similar to those described in the HPLC section to achieve

chromatographic separation before MS analysis.

MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 100-1200 to detect

the protonated molecule [M+H]+ at m/z 798.4 and the sodium adduct [M+Na]+ at m/z 820.4.

Tandem MS (MS/MS):

Select the [M+H]+ ion (m/z 798.4) as the precursor ion for collision-induced dissociation

(CID).

Apply appropriate collision energy to induce fragmentation. The fragmentation of the cyclic

peptide backbone will primarily yield b- and y-type ions, which correspond to fragments

containing the N-terminus and C-terminus, respectively.

Analyze the resulting product ion spectrum to confirm the amino acid sequence of the

cyclic peptide core. The fragmentation pattern will be characteristic of the echinocandin B
nucleus structure.

Data Analysis:

Confirm the molecular weight of the echinocandin B nucleus from the full scan mass

spectrum.

Analyze the MS/MS spectrum to identify the characteristic b and y fragment ions. This

fragmentation pattern provides confirmation of the cyclic hexapeptide structure.
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Fig. 2: LC-MS/MS Workflow for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

the echinocandin B nucleus in solution. A combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H)

and carbon (¹³C) signals.

Experimental Protocol: NMR Analysis
Objective: To obtain detailed structural information and assign the ¹H and ¹³C chemical shifts of

the echinocandin B nucleus.

Materials:

Purified echinocandin B nucleus sample (typically 5-10 mg for ¹H NMR, and >20 mg for ¹³C

NMR).

Deuterated solvent (e.g., methanol-d4, DMSO-d6).

NMR spectrometer with a suitable probe.

Sample Preparation:

Ensure the sample is dry and free of residual non-deuterated solvents.
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Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

NMR Experiments:

¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts,

multiplicities, and integrals of all proton signals.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (e.g., using a proton-decoupled

pulse sequence) to observe the chemical shifts of all carbon atoms.

2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H)

couplings within the same spin system, which is crucial for identifying adjacent protons in the

amino acid residues.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates

directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons

that have attached protons.

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows

correlations between protons and carbons that are separated by two or three bonds. This is

essential for connecting different amino acid residues and confirming the overall cyclic

structure.

Data Analysis:

Integrate and analyze the ¹H NMR spectrum to determine the number of protons associated

with each signal.

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the

number of neighboring protons.

Use the COSY spectrum to trace the spin systems of the individual amino acid residues.

Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
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Use the HMBC spectrum to identify long-range correlations, which will be key to piecing

together the connectivity of the entire molecule, including the linkages between the amino

acid residues in the cyclic peptide core.

Combine all the NMR data to achieve a complete and unambiguous assignment of the

structure of the echinocandin B nucleus.

Sample Preparation NMR Data Acquisition Structure Elucidation
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Click to download full resolution via product page

Fig. 3: NMR Workflow for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15552914?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

